Ethyl 4,5-difluoro-3-ethoxybenzoylformate
Description
Ethyl 4,5-difluoro-3-ethoxybenzoylformate is a fluorinated ester featuring a benzoylformate backbone substituted with two fluorine atoms at positions 4 and 5, an ethoxy group at position 3, and an ethyl ester moiety. This compound is structurally tailored for applications in medicinal chemistry and materials science, where fluorine substituents enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-4,5-difluorophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-3-17-9-6-7(5-8(13)10(9)14)11(15)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSSZDQXOFMAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)C(=O)OCC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-difluoro-3-ethoxybenzoylformate typically involves the reaction of 4,5-difluoro-3-ethoxybenzoyl chloride with ethyl oxalate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances the reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-difluoro-3-ethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 4,5-difluoro-3-ethoxybenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the metabolic stability and bioavailability of drugs.
Medicine: It is employed in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 4,5-difluoro-3-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The ethoxy group can also participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations:
- Alkoxy Groups : The ethoxy group in the target compound offers moderate steric hindrance and solubility compared to methoxy (smaller) or n-butoxy (bulkier) substituents .
- Ester vs. Ketone Functionality: Esters (target compound) are more hydrolytically labile than ketones (e.g., 3',4'-difluoro-5'-methoxy-2-methylpropiophenone), impacting stability in aqueous environments .
Commercial and Research Relevance
- Discontinued Compounds: Both this compound and Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate were discontinued by CymitQuimica, possibly due to niche applications or superior alternatives .
- Fluorochem’s Catalogue : Fluorochem lists structurally diverse fluorinated esters and ketones, emphasizing demand for tailored electronic and steric profiles in drug discovery .
Biological Activity
Ethyl 4,5-difluoro-3-ethoxybenzoylformate is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Ethyl group : Enhances lipophilicity.
- Difluoro substituents : Potentially increases biological activity by influencing electronic properties.
- Benzoylformate moiety : May contribute to interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. This inhibition can lead to various downstream effects, including:
- Altered protein acetylation : Modifying the acetylation status of proteins involved in cell signaling and gene expression.
- Influence on neurodegenerative pathways : HDAC6 inhibition has been linked to improved outcomes in models of neurodegeneration by promoting protein degradation and preventing tau aggregation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDAC6. The following table summarizes key findings from these studies:
| Study Reference | Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|---|
| Study A | HeLa | 10 | 75% |
| Study B | SH-SY5Y | 5 | 65% |
| Study C | PC12 | 20 | 80% |
These results suggest that the compound can effectively inhibit HDAC6 activity in a dose-dependent manner.
In Vivo Studies
Case studies involving animal models have further elucidated the compound's biological effects. For instance:
- Neuroprotection in Alzheimer's Models : In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced tau pathology and improved cognitive function compared to controls .
Clinical Implications
The potential therapeutic applications of this compound are significant. Its role as an HDAC6 inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Ongoing clinical trials aim to assess its efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
